molecular formula C11H15N5O4 B103435 2'-C-methyladenosine CAS No. 15397-12-3

2'-C-methyladenosine

Cat. No. B103435
CAS RN: 15397-12-3
M. Wt: 281.27 g/mol
InChI Key: PASOFFRBGIVJET-YRKGHMEHSA-N
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Description

2'-C-Methyladenosine is a modified nucleoside that has shown significant inhibitory activity against the Hepatitis C virus (HCV) by being converted intracellularly to its nucleoside triphosphate form, which then inhibits the NS5B RNA-dependent RNA polymerase (RdRp) . This compound is of particular interest in the field of antiviral research due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of 2'-C-methyladenosine and its derivatives has been a subject of interest due to their biological importance. An improved synthesis method for 2'-deoxy-2'-C-α-methyladenosine has been reported, which provides a more efficient route to these compounds . Additionally, the synthesis of 9-deaza- and 7,9-dideaza-7-oxa-2'-C-methyladenosine has been explored to create metabolically more stable C-nucleosides and to investigate the role of the hydrogen bond accepting properties of the nucleobase in modulating adenosine deaminase (ADA) mediated degradation .

Molecular Structure Analysis

The molecular structure of 2'-C-methyladenosine analogs has been studied to understand their conformation and tautomerism. For instance, N6-methoxy-2',3',5'-tri-O-methyladenosine has been crystallized and analyzed, revealing the imino tautomer of the adenine moiety and providing insights into the conformation of the O-methyl groups . Such structural analyses are crucial for understanding the interactions of these compounds with biological targets and their potential mutagenic properties.

Chemical Reactions Analysis

The chemical reactions involving 2'-C-methyladenosine are centered around its stability and reactivity. For example, the synthesis of 3-methyladenosine and 3-methyl-2'-deoxyadenosine has shown that these compounds are highly unstable under both acidic and alkaline conditions, undergoing rapid glycosidic hydrolysis and ring fission . These reactions are important for understanding the behavior of methylated nucleosides in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-C-methyladenosine are influenced by factors such as temperature, protonation, and methylation. Studies have shown that 2'-O-methylation of adenosine has little influence on the conformation of the molecule, which tends to favor a 2' endo, gauche-gauche conformation at neutral pH . Additionally, the synthesis and isolation of 2'-O-methyladenosine have been improved through selective enzymatic acylation, demonstrating the importance of regioselectivity in the modification of nucleosides . The preparation of 2'-O-methyladenosine using methyl iodide in an anhydrous alkaline medium has also been reported, highlighting a preferential synthesis method for this compound .

Scientific Research Applications

Therapeutic Potential in Various Diseases

2'-C-methyladenosine has been explored for its therapeutic potential in treating various diseases, including cancer, pain, epilepsy, and glaucoma. Its analogs, such as 3'-C-methyladenosine, have shown antitumor activity against several human tumor cell lines. 2'-C-methyladenosine derivatives have been evaluated as A1 adenosine receptor agonists, with some showing significant analgesic properties (Petrelli, Grifantini, & Cappellacci, 2016).

Role in Hepatitis C Virus (HCV) RNA Replication

2'-C-methyladenosine has been identified as a potent inhibitor of HCV RNA replication in vitro. However, it faces challenges such as susceptibility to enzymatic conversions and limited oral bioavailability. Efforts to improve its stability and pharmacokinetic properties led to the development of heterobase-modified 2'-C-methyl ribonucleosides, which show promise as clinical candidates (Eldrup et al., 2004).

Impact on mRNA Splicing

Studies have shown that 2'-C-methyladenosine modifications, particularly N(6)-methyladenosine (m(6)A), play a significant role in mRNA splicing. The nuclear m(6)A reader protein YTHDC1 influences mRNA splicing, highlighting the broader effects of this mRNA methylation in various biological processes (Roundtree & He, 2016).

Inhibitory Activity Against HCV

2'-C-methyladenosine exhibits strong inhibitory activity against HCV, particularly by inhibiting the NS5B RNA-dependent RNA polymerase (RdRp). Various prodrug strategies have been explored to enhance its therapeutic potential, overcoming limitations such as degradation by adenosine deaminase (Hecker et al., 2007).

Prediction of Methylation Sites in RNA Sequences

DeepM6ASeq-EL, a tool using LSTM and ensemble learning, has been developed for predicting N6-methyladenosine (m6A) sites in RNA sequences. This highlights the growing importance of computational methods in understanding the roles and dynamics of m6A modifications in diseases such as cancer and obesity (Chen, Zou, & Li, 2021).

Future Directions

The role of 2’-C-methyladenosine and similar RNA modifications in various biological functions and diseases, including cancer, is a burgeoning area of research . Future studies will likely focus on further elucidating the mechanisms of action of these modifications and their potential therapeutic applications .

properties

IUPAC Name

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASOFFRBGIVJET-YRKGHMEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333334
Record name 2'-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-C-methyladenosine

CAS RN

15397-12-3
Record name 2'-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
864
Citations
J Zmurko, RE Marques, D Schols… - PLoS neglected …, 2016 - journals.plos.org
… We established a panel of in vitro assays to allow the identification of ZIKV inhibitors and demonstrate that the viral polymerase inhibitor 7-deaza-2’-C-methyladenosine (7DMA) …
Number of citations: 296 journals.plos.org
SJ Hecker, KR Reddy, PD van Poelje… - Journal of medicinal …, 2007 - ACS Publications
2‘-C-Methyladenosine exhibits impressive inhibitory activity in the cell-based hepatitis C virus (HCV) subgenomic replicon assay, by virtue of intracellular conversion to the …
Number of citations: 52 pubs.acs.org
L Eyer, M Fojtíková, R Nencka, I Rudolf… - Antimicrobial Agents …, 2019 - Am Soc Microbiol
… One representative of C2′-methylated nucleosides, 7-deaza-2′-C-methyladenosine, … However, the antiviral effect of 7-deaza-2′-C-methyladenosine was absent or negligible …
Number of citations: 22 journals.asm.org
P Franchetti, L Cappellacci, S Marchetti… - Journal of medicinal …, 1998 - ACS Publications
… The different affinity of 3‘-C-methyl- and 2‘-C-methyladenosine for ADA was ascribed to the … conformation, while the conformation of 2‘-C-methyladenosine is predominantly north ( 3 T 2 )…
Number of citations: 120 pubs.acs.org
JL Del Sarto, RPF Rocha, L Bassit, IG Olmo, B Valiate… - Antiviral Research, 2020 - Elsevier
… For example, BCX4430, the viral polymerase inhibitor 7-deaza-2′-C-methyladenosine (7DMA) which are both adenosine nucleoside analogs. Despite providing protection in both …
Number of citations: 7 www.sciencedirect.com
SP Ong, SC McFarlan, HPC Hogenkamp - Biochemistry, 1993 - ACS Publications
… reductase of Corynebacterium nephridii with 2'-C-methyladenosine S'-diphosphate (2'-MeADP) … product formed from 2'-MeADP has been identified as 2'-deoxy-2'-C-methyladenosine by …
Number of citations: 17 pubs.acs.org
G Butora, DB Olsen, SS Carroll, DR McMasters… - Bioorganic & medicinal …, 2007 - Elsevier
… 2′-C-methyladenosine was found to be a moderately active inhibitor of intracellular HCV RNA replication, whereas 9-deaza- 2′-C-methyladenosine … with 2′-C-methyladenosine’s …
Number of citations: 45 www.sciencedirect.com
AB Eldrup, M Prhavc, J Brooks, B Bhat… - Journal of medicinal …, 2004 - ACS Publications
… As part of an effort to address the limitations of 2‘-C-methyladenosine (1) (Figure 1) with … stability when compared to that of 2‘-C-methyladenosine. Most importantly, as exemplified by the …
Number of citations: 234 pubs.acs.org
L Cappellacci, G Barboni, M Palmieri… - Journal of medicinal …, 2002 - ACS Publications
… So, the greater affinity of 1‘- and 2‘-C-methyladenosine for the A 1 receptor, as compared to that of 3‘-C-methyladenosine, might be explained by their preference for the N-puckered …
Number of citations: 48 pubs.acs.org
JI Robinson, SM Beverley - Journal of Biological Chemistry, 2018 - ASBMB
… Previously, we reported that 2′-C-methyladenosine (2CMA) potently inhibited LRV1 in Leishmania guyanensis (Lgy) and Leishmania braziliensis, leading to viral eradication at …
Number of citations: 7 www.jbc.org

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